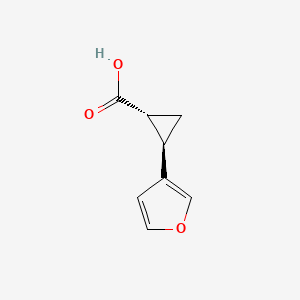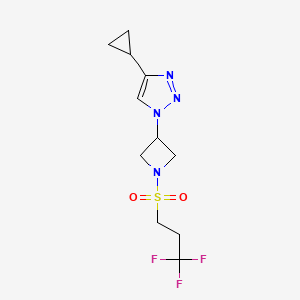![molecular formula C17H14ClFN4OS2 B2420689 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189946-58-4](/img/structure/B2420689.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a propyl group, and a 2-chloro-6-fluorobenzylthio group. These functional groups suggest that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core would likely contribute to the rigidity of the molecule, while the propyl and 2-chloro-6-fluorobenzylthio groups could add flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core could participate in nucleophilic substitution reactions, while the propyl and 2-chloro-6-fluorobenzylthio groups could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core could contribute to its stability and solubility, while the propyl and 2-chloro-6-fluorobenzylthio groups could influence its lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties : Research has explored the synthesis and chemical properties of related compounds, focusing on their structural and chemical characteristics. For example, Biagi et al. (2002) described the synthesis of triazolopyrimidines, highlighting their chemical reactions and properties (Biagi, Giorgi, Livi, Pacchini, & Scartoni, 2002).
Antimicrobial and Anticonvulsant Applications : Various studies have reported on the antimicrobial and anticonvulsant activities of triazolopyrimidine derivatives. For instance, Hossain and Bhuiyan (2009) evaluated the antimicrobial activities of thieno and furopyrimidine derivatives, suggesting their potential in treating microbial infections (Hossain & Bhuiyan, 2009). Similarly, Zhang et al. (2016) explored the anticonvulsant and antidepressant activities of pyridopyrimidine derivatives (Zhang, Wang, Wen, Li, & Quan, 2016).
Anti-inflammatory Activities : The anti-inflammatory properties of related compounds have also been investigated. For example, Pan et al. (2015) synthesized phenylthienotriazolopyrimidine derivatives and evaluated their anti-inflammatory activity, comparing them with standard drugs (Pan, Wang, Liu, Gong, & Quan, 2015).
Anticonvulsant Activities : The potential use of these compounds as anticonvulsants has been a focus of some studies. Wang et al. (2015) reported on the synthesis and evaluation of alkoxythienotriazolopyrimidine derivatives for their anticonvulsant activities (Wang, Piao, Zhang, & Quan, 2015).
Structural Elucidation and Biological Activity : Research also includes the structural elucidation of these compounds and their biological activities. Gomha et al. (2018) investigated the structure and antimicrobial evaluation of novel triazolopyrimidines and pyridotriazolopyrimidinones (Gomha, Mohamed, Zaki, Ewies, & Elroby, 2018).
Future Directions
properties
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS2/c1-2-7-22-15(24)14-13(6-8-25-14)23-16(22)20-21-17(23)26-9-10-11(18)4-3-5-12(10)19/h3-6,8H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGWZSHJTBZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoate](/img/structure/B2420610.png)

![4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B2420616.png)
![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)



![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)
![(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2420624.png)
![Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2420625.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)